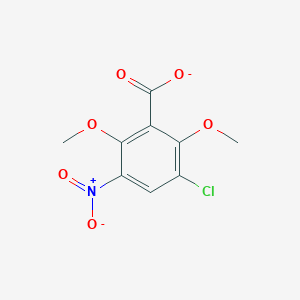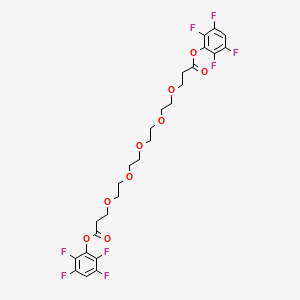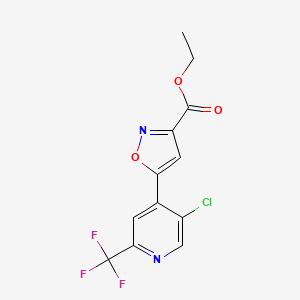![molecular formula C13H12N2O6 B13711527 Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₆ and a molecular weight of 292.24 g/mol This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridazine ring, and three carboxylate groups attached to the pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate typically involves multiple steps. One common method includes the cyclization of pyrrole derivatives with appropriate reagents to form the pyridazine ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The exact mechanism of action of Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical reactions, potentially leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-b]cinnolines: These compounds share a similar fused ring structure but differ in the specific arrangement of atoms and functional groups.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and exhibit similar biological activities.
Uniqueness
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate is unique due to its three carboxylate groups, which provide additional sites for chemical modification and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C13H12N2O6 |
|---|---|
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate |
InChI |
InChI=1S/C13H12N2O6/c1-19-11(16)8-7-5-4-6-14-15(7)10(13(18)21-3)9(8)12(17)20-2/h4-6H,1-3H3 |
Clé InChI |
AGPWYNCVHCMFSG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)


![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)

![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)







![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)
